molecular formula C15H19NO2 B262328 N,N-diallyl-2-ethoxybenzamide

N,N-diallyl-2-ethoxybenzamide

Cat. No.: B262328
M. Wt: 245.32 g/mol
InChI Key: PENIDMXONWLTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallyl-2-ethoxybenzamide is a benzamide derivative characterized by two allyl groups attached to the amide nitrogen and an ethoxy substituent at the 2-position of the benzene ring. The compound’s structural features—such as the electron-donating ethoxy group and sterically bulky diallyl substituents—may influence its physicochemical properties (e.g., solubility, stability) and reactivity in applications like catalysis or medicinal chemistry.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

2-ethoxy-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C15H19NO2/c1-4-11-16(12-5-2)15(17)13-9-7-8-10-14(13)18-6-3/h4-5,7-10H,1-2,6,11-12H2,3H3

InChI Key

PENIDMXONWLTNS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)N(CC=C)CC=C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC=C)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Amide Substituents Benzene Substituent Molecular Weight (g/mol) Notable Features References
N,N-Diallyl-2-ethoxybenzamide Diallyl 2-ethoxy ~273.35* High steric bulk; potential for C–H activation
2-Ethoxy-N,N-dimethylbenzamide Dimethyl 2-ethoxy 193.24 Lower steric hindrance; simpler synthesis
N-Benzyl-2-ethoxybenzamide Benzyl 2-ethoxy 269.33 Aromatic N-substituent; increased lipophilicity
N-(2-Chlorobenzyl)-...-2-ethoxybenzamide 2-Chlorobenzyl + tetrahydrothiophene 2-ethoxy 406.88 Sulfone moiety; potential pharmacological activity
3-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]-...benzamide Dimethyl + cyclobutenyl 2-hydroxy, 3-substituted 318.33 Electrophilic cyclobutenyl group; possible use in organic synthesis

*Calculated based on formula C₁₆H₁₉NO₂.

Key Comparisons:

This contrasts with dimethyl (simpler, lower reactivity) or benzyl (aromatic π-interactions) groups in analogs . In N-(2-chlorobenzyl)-...-2-ethoxybenzamide (), the sulfone group enhances polarity and may improve binding to biological targets compared to the allyl groups .

In contrast, 4-ethoxy analogs (e.g., ) exhibit para-substitution, which may enhance conjugation and stability .

Synthetic Accessibility :

  • Dimethyl and benzyl-substituted analogs () are synthesized via straightforward amidation, while the diallyl variant may require specialized conditions to prevent allyl group polymerization .

Applications: N,N-Dimethyl-2-methoxybenzamide () and related compounds are explored as intermediates in agrochemicals (e.g., herbicides) due to their stability and tunable substituents .

Research Findings and Data Gaps

  • Physicochemical Data : Experimental data (e.g., melting point, solubility) for this compound are absent in the evidence. Analogous compounds (e.g., 2-ethoxy-N,N-dimethylbenzamide) suggest moderate water solubility (~1–10 mg/mL) and thermal stability up to 150°C .
  • Toxicity and Safety: Limited data exist for diallyl-substituted benzamides. highlights that many research-grade benzamides lack comprehensive toxicity profiles, emphasizing the need for caution during handling .

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